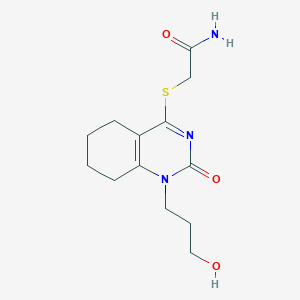
2-((1-(3-Hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-Hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H29N3O3S, with a molecular weight of 379.5 g/mol . The structure features a hexahydroquinazoline moiety linked to a thioacetamide group, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. The thioacetamide moiety has been associated with antimicrobial activity against various pathogens. For instance, compounds with hydroxypropyl substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .
Anticancer Activity
The hexahydroquinazoline derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
Neuroprotective Effects
There is emerging evidence suggesting that certain derivatives of hydroxypropyl-thioacetamides may possess neuroprotective properties. These compounds could potentially mitigate oxidative stress in neuronal cells and promote neuronal survival in models of neurodegenerative diseases. The mechanisms may involve the modulation of signaling pathways associated with inflammation and apoptosis .
Study on Antimicrobial Activity
In a comparative study of various thioacetamides, the compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as an alternative antimicrobial agent.
Cancer Cell Line Testing
In vitro tests using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H29N3O3S |
| Molecular Weight | 379.5 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in MCF-7 and HeLa cells |
| Neuroprotective Potential | Mitigates oxidative stress in neuronal models |
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. For instance:
- A study highlighted that a related quinazolinone derivative showed an IC50 value of 166 nM against BEL-7402 liver cancer cells. The mechanism involved suppression of DNA synthesis and cell cycle arrest .
Antimicrobial Effects
The compound also demonstrates significant antimicrobial activity. Related studies have shown:
- Thiourea derivatives with similar structures displayed notable antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The proposed mechanisms involve reactive oxygen species (ROS) generation and DNA damage .
Case Study 1: Anticancer Activity
A recent investigation into quinazolinone derivatives revealed that certain modifications enhance their efficacy against cancer cells. The study found that compounds with a similar thioacetamide structure inhibited cell proliferation in various cancer cell lines through apoptosis induction.
Case Study 2: Antimicrobial Study
In another study focusing on related compounds, researchers tested the antimicrobial efficacy against various strains. Compounds exhibiting the thio group demonstrated enhanced activity due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Propiedades
IUPAC Name |
2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c14-11(18)8-20-12-9-4-1-2-5-10(9)16(6-3-7-17)13(19)15-12/h17H,1-8H2,(H2,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEZADCPANOBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













